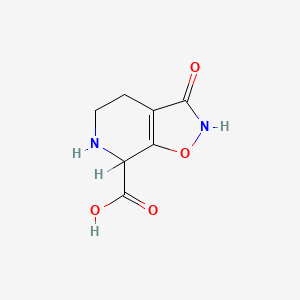

3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid

Vue d'ensemble

Description

3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid is a conformationally constrained cyclised analogue of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid). This compound has been studied for its effects on glutamate receptors, particularly in the context of excitatory neurotransmission .

Méthodes De Préparation

The synthesis of 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid involves several steps. One method includes the chiral chromatographic resolution of (RS)-3-(carboxymethoxy)-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-5-carboxylic acid, followed by stereoconservative hydrolysis to obtain the enantiomers with high enantiomeric excess

Analyse Des Réactions Chimiques

3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Anticonvulsant Activity

One of the primary applications of 3-hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid is its anticonvulsant properties. Research has shown that derivatives of this compound can selectively inhibit gamma-aminobutyric acid (GABA) transporters, which play a crucial role in regulating neuronal excitability. For instance, studies demonstrated that N-methyl-exo-THPO (a derivative) was significantly more potent than the established anticonvulsant drug tiagabine in inhibiting GABA uptake in astrocytes and neurons . This suggests that compounds derived from this compound could be developed into effective treatments for epilepsy and other seizure disorders.

Glutamate Receptor Modulation

Another notable application is in the modulation of glutamate receptors. The compound acts as a conformationally constrained analogue of AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), which is critical for excitatory neurotransmission in the central nervous system. Research indicates that this compound can induce excitatory responses in spinal interneurons similar to those elicited by AMPA . This property positions it as a potential candidate for studying neurodegenerative diseases where glutamate signaling is disrupted.

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound and its analogues has been extensively studied to understand their structure-activity relationships (SAR). These studies are essential for optimizing the pharmacological profiles of new compounds. For example, variations in substituents on the isoxazole ring have been shown to influence the binding affinity and activity at glutamate receptors . Such insights are crucial for designing more effective drugs with fewer side effects.

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

The compound exerts its effects by interacting with glutamate receptors, particularly AMPA receptors. It causes excitations of spontaneously firing neurons in a manner similar to AMPA. The pharmacological effects are stereoselective, with the ®-enantiomer showing significant activity at native and cloned AMPA receptors . The molecular targets include the agonist binding site of the GluR2 subunit of AMPA receptors .

Comparaison Avec Des Composés Similaires

3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid is unique due to its conformational constraint and specific interaction with AMPA receptors. Similar compounds include:

Muscimol: A conformationally restricted analogue of GABA, used to probe GABA receptors.

Nipecotic Acid: Another GABA analogue used in the development of GABAergic agents.

These compounds share structural similarities but differ in their specific interactions and effects on neurotransmitter systems.

Activité Biologique

3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C8H10N2O3

- Molecular Weight: 182.18 g/mol

- IUPAC Name: this compound

- SMILES Notation: C1CC(C2=C1N(C(=O)O)C(=N2)O)O

The compound functions primarily as a selective inhibitor of gamma-aminobutyric acid (GABA) transporters. GABA is a crucial neurotransmitter that plays a significant role in regulating neuronal excitability throughout the nervous system. By inhibiting GABA transporters, this compound may enhance GABAergic transmission, which is beneficial in conditions such as epilepsy and anxiety disorders.

Anticonvulsant Effects

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For instance:

- Study Findings: In animal models, the compound demonstrated a significant reduction in seizure frequency and severity when administered prior to induced seizures.

- Mechanism: The enhancement of GABAergic activity likely contributes to its anticonvulsant effects by increasing inhibitory neurotransmission.

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines:

- Cell Lines Tested: MCF-7 (breast cancer), HCT116 (colon cancer), and others.

- IC50 Values: The compound showed IC50 values ranging from 2.2 µM to 5.3 µM across different cell lines, indicating moderate to high antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin .

Case Study 1: Anticancer Activity

A study published in MDPI evaluated several derivatives of tetrahydroisoxazole compounds for their anticancer properties. The results indicated that:

- Compound Efficacy: Specific derivatives exhibited stronger activity against MCF-7 cells with IC50 values as low as 1.2 µM.

- Conclusion: The structure-activity relationship suggests that modifications on the tetrahydroisoxazole core can enhance biological activity.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection:

- Experimental Setup: Neuronal cultures were treated with the compound followed by exposure to oxidative stress.

- Results: The treatment significantly reduced neuronal death and improved cell viability compared to untreated controls .

Comparative Table of Biological Activities

Propriétés

IUPAC Name |

3-oxo-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-6-3-1-2-8-4(7(11)12)5(3)13-9-6/h4,8H,1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSIGIYXZNQZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C(=O)NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701008614 | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89017-63-0 | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridine-7-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089017630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701008614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.